Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted 2-(Bromomethyl)benzo[d]thiazole
The target compound differs from the unsubstituted analog 2-(bromomethyl)benzo[d]thiazole (CAS 106086-78-6) by the presence of a phenyl group at the 5-position . This increases molecular weight from 228.11 to 304.21 g/mol and elevates computed logP from approximately 2.5 (estimated for the unsubstituted analog) to XLogP3-AA = 4.6 [1]. The increased lipophilicity and steric bulk directly impact compound behavior in reversed-phase chromatography, biological membrane permeability, and protein binding.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 304.21 g/mol; XLogP3-AA = 4.6; Rotatable bonds = 2; Topological polar surface area = 41.1 Ų [1] |
| Comparator Or Baseline | 2-(Bromomethyl)benzo[d]thiazole (CAS 106086-78-6): MW = 228.11 g/mol; XLogP3-AA ≈ 2.1 (estimated from PubChem computed data); Rotatable bonds = 1; TPSA = 41.1 Ų [2] |
| Quantified Difference | ΔMW = +76.1 g/mol (+33%); ΔXLogP3-AA ≈ +2.5 log units |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release); XLogP3-AA from PubChem; experimental logP data not available for target compound |
Why This Matters
The 2.5 log unit increase in lipophilicity means the target compound partitions ~316× more favorably into organic phases than the unsubstituted analog, fundamentally altering its behavior in liquid–liquid extraction, reversed-phase HPLC retention, and biological compartment distribution.
- [1] PubChem. 2-(Bromomethyl)-5-phenylbenzo[d]thiazole. CID 59402789. Computed Properties: XLogP3-AA = 4.6; MW = 304.21 g/mol; TPSA = 41.1 Ų. View Source
- [2] PubChem. 2-(Bromomethyl)-1,3-benzothiazole. CID 14009198. Computed Properties for unsubstituted analog. View Source
